Echinatin
Overview
Description
Echinatin is a naturally occurring chalcone derivative, specifically a retrochalcone, isolated from the roots of Glycyrrhiza species such as Glycyrrhiza echinata, Glycyrrhiza uralensis, Glycyrrhiza inflata, and Glycyrrhiza glabra . It is an active ingredient in licorice, a traditional herbal medicine widely used for its anti-inflammatory, antioxidant, and hepatoprotective properties . This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and metabolic diseases .
Mechanism of Action
Target of Action
Echinatin, a natural compound isolated from licorice, primarily targets alpha-hemolysin (Hla) , a cytolytic pore-forming toxin that plays a pivotal role in Staphylococcus aureus pathogenesis . It also targets transforming growth factor-beta-activated kinase 1 (TAK1) and Kelch-like ECH-associated protein 1 (Keap1) .
Mode of Action
This compound inhibits the hemolytic activity of methicillin-resistant Staphylococcus aureus (MRSA) by indirectly binding to Hla . It represses lipopolysaccharide (LPS)-induced activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways by targeting TAK1 . Furthermore, this compound directly interacts with Keap1, activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .
Biochemical Pathways
This compound affects two main biochemical pathways: the TAK1-MAPK/NF-κB pathway and the Keap1-Nrf2-HO-1 pathway . By blocking the TAK1-MAPK/NF-κB pathway, this compound suppresses the expression of inducible nitric oxide synthase and cyclooxygenase-2 (COX-2), reducing the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) . Activation of the Keap1-Nrf2-HO-1 pathway enhances heme oxygenase-1 (HO-1) expression .
Pharmacokinetics
This compound can be quickly absorbed and eliminated, and it is extensively distributed in the body. Its absolute bioavailability is approximately 681% .
Result of Action
This compound exerts anti-inflammatory effects in vitro and in vivo . It reduces LPS-induced mRNA expression and release of interleukin-1β (IL-1β) and IL-6 in RAW264.7 cells . In vivo, this compound ameliorates LPS-induced lung inflammatory injury and reduces the production of IL-1β and IL-6 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a coculture system of A549 cells and S. aureus, this compound significantly reduces cell damage . Moreover, this compound exhibits a significant therapeutic effect in an MRSA-induced mouse pneumonia model .
Biochemical Analysis
Biochemical Properties
Echinatin interacts with several biomolecules, including heat-shock protein 90 (HSP90), and disrupts the association between the cochaperone SGT1 and HSP90-NLRP3 . This interaction effectively suppresses the activation of NLRP3 inflammasome .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting NLRP3 inflammasome activation . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, such as HSP90 . It inhibits the ATPase activity of HSP90, leading to the disruption of the association between the cochaperone SGT1 and HSP90-NLRP3 .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. In particular, this compound has been shown to inhibit NLRP3 inflammasome activation and ameliorate LPS-induced septic shock and dextran sodium sulfate–induced colitis in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: Echinatin can be synthesized through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 4-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction typically occurs in an ethanol or methanol solvent under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound often involves the extraction and isolation from licorice roots. The roots are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as ethanol or methanol. The extract is concentrated and purified through various chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Echinatin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. The oxidation typically leads to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often results in the formation of dihydrochalcones.
Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or nitro groups are introduced into the aromatic rings.
Major Products: The major products formed from these reactions include quinones, dihydrochalcones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Echinatin serves as a valuable precursor for the synthesis of various chalcone derivatives with potential biological activities.
Biology: this compound exhibits significant antioxidant and anti-inflammatory properties, making it a subject of interest in studies related to oxidative stress and inflammation.
Medicine: this compound has demonstrated potential therapeutic effects in various diseases, including cancer, metabolic disorders, and inflammatory conditions. .
Industry: this compound is used in the development of natural health products and supplements due to its beneficial health effects.
Comparison with Similar Compounds
- Licochalcone A
- Isoliquiritigenin
- Chalcone
- Flavokawain A
- Cardamonin
Echinatin’s unique combination of anti-inflammatory, antioxidant, and anticancer properties, along with its distinct molecular mechanisms, makes it a promising compound for further research and therapeutic development.
Properties
IUPAC Name |
(E)-3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-10,17-18H,1H3/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKMIJNRNRLQSS-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)/C=C/C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019928 | |
Record name | Echinatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34221-41-5 | |
Record name | Echinatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034221415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Echinatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECHINATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3816S4UA9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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